molecular formula C5H8Cl2N2O3 B14002672 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid CAS No. 77215-60-2

2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid

Cat. No.: B14002672
CAS No.: 77215-60-2
M. Wt: 215.03 g/mol
InChI Key: PAHYLGNCWNFZMN-UHFFFAOYSA-N
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Description

2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid is a synthetic amino acid derivative This compound is characterized by the presence of an amino group, a carboxyl group, and a dichloroacetyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid typically involves the reaction of 2,2-dichloroacetyl chloride with an appropriate amino acid precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce acetyl derivatives .

Scientific Research Applications

2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

77215-60-2

Molecular Formula

C5H8Cl2N2O3

Molecular Weight

215.03 g/mol

IUPAC Name

2-amino-3-[(2,2-dichloroacetyl)amino]propanoic acid

InChI

InChI=1S/C5H8Cl2N2O3/c6-3(7)4(10)9-1-2(8)5(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)

InChI Key

PAHYLGNCWNFZMN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)NC(=O)C(Cl)Cl

Origin of Product

United States

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